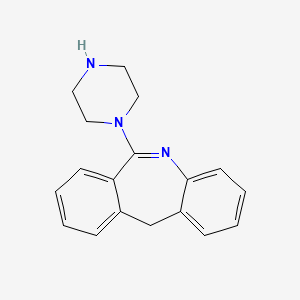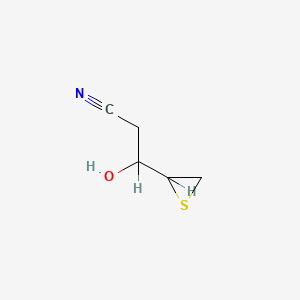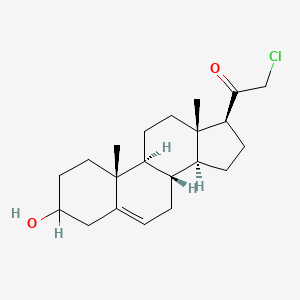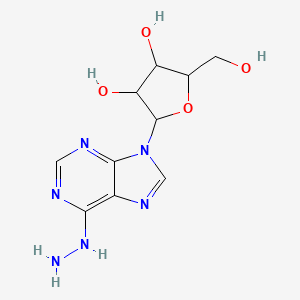
6-Hydrazinyl-9-pentofuranosyl-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydrazinyl-9-pentofuranosyl-9h-purine is a chemical compound with the molecular formula C10H14N6O4 It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-9-pentofuranosyl-9h-purine typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Hydrazination: The 6-chloropurine is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 6-position of the purine ring.
Pentofuranosylation: The resulting 6-hydrazinylpurine is then subjected to a glycosylation reaction with a pentofuranosyl donor, such as a protected ribose derivative, to form the final compound.
The reaction conditions typically involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as Lewis acids to facilitate the glycosylation step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydrazinyl-9-pentofuranosyl-9h-purine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed in substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Hydrazinyl-9-pentofuranosyl-9h-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Hydrazinyl-9-pentofuranosyl-9h-purine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.
Nucleic Acid Interference: It can incorporate into nucleic acids, leading to the disruption of DNA and RNA synthesis and function.
Signal Transduction Pathways: The compound may affect signal transduction pathways by modulating the activity of kinases and other signaling proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydrazinopurine: A simpler analog without the pentofuranosyl group.
9-β-D-Ribofuranosyl-6-hydrazinopurine: A closely related compound with a ribofuranosyl group instead of a pentofuranosyl group.
6-Chloropurine: The starting material for the synthesis of 6-Hydrazinyl-9-pentofuranosyl-9h-purine.
Uniqueness
This compound is unique due to the presence of both the hydrazinyl and pentofuranosyl groups, which confer distinct chemical properties and biological activities
Propriétés
Numéro CAS |
5746-27-0 |
|---|---|
Formule moléculaire |
C10H14N6O4 |
Poids moléculaire |
282.26 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-15-8-5-9(13-2-12-8)16(3-14-5)10-7(19)6(18)4(1-17)20-10/h2-4,6-7,10,17-19H,1,11H2,(H,12,13,15)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
DGKZTAGCCXJUAT-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NN |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NN |
Synonymes |
1-aminoadenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[[[3-[(4-Chlorophenyl)methyl]-2-methyl-4-oxo-6-quinazolinyl]amino]-oxomethyl]amino]propanoic acid ethyl ester](/img/structure/B1209965.png)
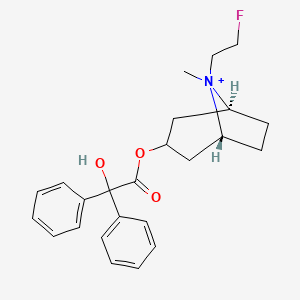

![N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B1209969.png)
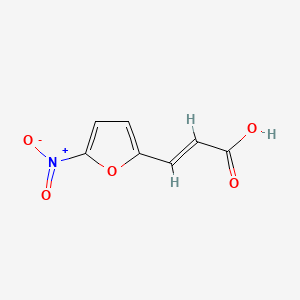
![9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime](/img/structure/B1209974.png)
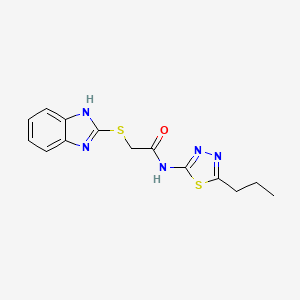
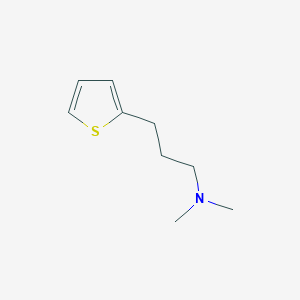
![Pyrido[2,3-d]pyrimidine](/img/structure/B1209978.png)

![(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1209981.png)
